N-(pyridin-2-ylmethyl)propan-2-amine
Description
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(2)11-7-9-5-3-4-6-10-9/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCNZMOBAPTYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207369 | |
| Record name | N-Isopropylpyridine-2-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58669-30-0 | |
| Record name | N-(1-Methylethyl)-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58669-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isopropylpyridine-2-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058669300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isopropylpyridine-2-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isopropylpyridine-2-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N Pyridin 2 Ylmethyl Propan 2 Amine and Its Derivatives
Established Synthetic Pathways for the Core N-(pyridin-2-ylmethyl)propan-2-amine Scaffold
The construction of the this compound backbone is most commonly achieved through reductive amination, a robust and widely applicable method in organic synthesis.
Reductive Amination Strategies for this compound
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. mdma.ch For the synthesis of this compound, this involves the reaction of pyridine-2-carbaldehyde with isopropylamine.
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice. mdma.chorganic-chemistry.org This reagent is favored for its ability to reduce the intermediate iminium ion much faster than the starting aldehyde, thus minimizing side reactions. organic-chemistry.org The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (B1671644) (DCE) and may be catalyzed by the addition of acetic acid, especially when less reactive ketones are used. organic-chemistry.orgsciencemadness.org
Alternative reducing agents for reductive amination include pyridine-borane complexes, which offer a less toxic option compared to reagents like sodium cyanoborohydride. nih.govchemrxiv.orgrsc.org These reactions are often performed in the presence of molecular sieves to facilitate the formation of the imine intermediate by removing water. nih.gov
Table 1: Reductive Amination Conditions for Amines
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Additive | Product | Reference |
| Aldehyde/Ketone | Primary/Secondary Amine | NaBH(OAc)₃ | 1,2-Dichloroethane | Acetic Acid (optional) | N-Alkyl/Aryl Amine | organic-chemistry.orgsciencemadness.org |
| Carbonyl Compound | Amine | Pyridine-Borane | Methanol | 4 Å Molecular Sieves | N-Alkyl/Aryl Amine | nih.gov |
Alternative Synthetic Routes to this compound
Beyond direct reductive amination of the aldehyde, alternative strategies can provide access to the this compound scaffold. One such method involves the reductive amination of cyanohydrins. A patent describes a process where a cyanohydrin derived from a ketone is reductively aminated to produce pyridin-2-yl-methylamine derivatives. mdma.ch This approach offers a different disconnection and can be advantageous depending on the availability of starting materials.
Another potential, though less direct, route could involve the N-alkylation of 2-aminomethylpyridine with an isopropyl halide. However, direct alkylation of amines can be prone to over-alkylation, leading to mixtures of secondary and tertiary amines, and potentially the quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com Careful control of reaction conditions is necessary to achieve selective mono-alkylation.
Synthesis of this compound Derivatives and Analogues
The versatility of the this compound scaffold lies in its potential for derivatization at multiple sites, allowing for the fine-tuning of its chemical and physical properties.
Modification and Functionalization of the Propane (B168953) Chain
The propane chain of this compound can be modified to introduce additional functional groups or to alter the steric and electronic properties of the ligand. One approach involves starting with a different amine in the initial reductive amination step. For instance, using an amino alcohol like 2-amino-2-methyl-1-propanol (B13486) in a reaction with pyridine-2-carbaldehyde would lead to a derivative with a hydroxyl group on the propane chain. bohrium.com
Furthermore, the secondary amine of the core scaffold can be a point of further alkylation. wikipedia.org This can be achieved by reacting this compound with an appropriate alkyl halide. However, as with any amine alkylation, there is a risk of over-alkylation. masterorganicchemistry.com More controlled methods, such as reductive amination with a different aldehyde, can also be employed to add a second, different substituent to the nitrogen atom.
Derivatization of the Pyridine (B92270) Ring Moiety
The pyridine ring offers several positions for functionalization, which can significantly impact the coordination properties of the resulting ligand. Direct C-H functionalization of pyridines is a powerful tool for introducing new substituents. bohrium.comresearchgate.netrsc.orgresearchgate.net These reactions are often catalyzed by transition metals, such as rhodium or palladium, and can be directed to specific positions on the ring. jscimedcentral.com For example, palladium-catalyzed C-H arylation can introduce aryl groups at the C3 and C4 positions of electron-deficient pyridines. nih.gov
Starting from pre-functionalized pyridines is another common strategy. For example, using a substituted pyridine-2-carbaldehyde in the initial reductive amination allows for the introduction of a wide variety of functional groups onto the pyridine ring from the outset. This approach has been used to synthesize pyridine derivatives with nitro groups, which can be further transformed into other functional groups. unipd.it
Table 2: Methods for Pyridine Ring Derivatization
| Reaction Type | Reagents | Position(s) Functionalized | Comments | Reference |
| C-H Arylation | Aryl Halide, Pd Catalyst | C3, C4 | Effective for electron-deficient pyridines | nih.gov |
| C-H Alkylation | Alkene, Rh Catalyst | C2 (intramolecular) | Intramolecular cyclization of tethered alkenes | jscimedcentral.com |
| N-Alkylation | Alkyl Halide | Nitrogen | Can lead to pyridinium (B92312) salts | wikipedia.org |
Introduction of Additional Donor Atoms or Functional Groups (e.g., Clickable Ligands)
To expand the coordination capabilities of this compound or to prepare it for bioconjugation, additional donor atoms or "clickable" functional groups can be introduced. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for this purpose. wikipedia.orgnih.gov
To create a clickable ligand, the this compound scaffold can be functionalized with either an azide (B81097) or an alkyne group. For example, the secondary amine can be alkylated with a propargyl bromide to introduce a terminal alkyne. polimi.it This alkyne-functionalized ligand can then be reacted with an organic azide in the presence of a copper(I) catalyst to form a stable triazole ring, which itself can act as an additional coordination site. bohrium.comresearchgate.netresearchgate.net The synthesis of such triazole-containing ligands has been reported for related bis(2-picolyl)amine systems. polimi.it
The introduction of other donor atoms can be achieved by using appropriately functionalized starting materials. For instance, a diamine could be used in the initial synthesis to introduce an additional nitrogen donor. mdpi.comscielo.org.mx The synthesis of ligands with multiple pyridyl units, such as tris(2-pyridylmethyl)amine (B178826) (TPMA), demonstrates the modularity of these synthetic approaches, where multiple pyridine-containing arms are attached to a central nitrogen atom. unipd.it
Coordination Chemistry of N Pyridin 2 Ylmethyl Propan 2 Amine
Ligand Properties and Chelation Behavior of N-(pyridin-2-ylmethyl)propan-2-amine
The ability of this compound to form stable complexes with metal ions is dictated by its inherent properties as a ligand, including its denticity, the nature of its donor atoms, and the stereochemical constraints it imposes upon complexation.
Denticity and Donor Atom Characteristics
This compound functions as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously. doubtnut.com These donor atoms are the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the secondary amine group. researchgate.netlookchem.com The presence of both a pyridine nitrogen, which is part of an aromatic system, and a more flexible alkyl amine nitrogen provides a combination of sp2 and sp3 hybridized donors. This combination influences the electronic and steric environment around the metal center upon coordination. The chelate ring formed upon coordination is typically a stable five-membered ring, a common feature in coordination chemistry that enhances the stability of the resulting complex.
Formation and Characterization of Metal Complexes with this compound
The synthesis and detailed analysis of metal complexes are crucial for understanding their properties and potential applications. The interaction of this compound with various metal ions leads to the formation of distinct coordination compounds, with palladium(II) complexes being of particular interest.
Palladium(II) Complexes of this compound
Palladium(II) ions, with their d8 electron configuration, commonly form square planar complexes. The coordination of this compound to a palladium(II) center results in the formation of stable, well-defined complexes.
The synthesis of palladium(II) complexes with this compound and its derivatives is typically achieved through the reaction of a suitable palladium(II) precursor with the ligand in an appropriate solvent. researchgate.net A common precursor is [Pd(CH3CN)2Cl2], which readily undergoes ligand substitution with the bidentate N,N' ligand. researchgate.net The reaction is often carried out in solvents like ethanol (B145695) or dichloromethane (B109758) at room temperature. researchgate.netlookchem.com For instance, the reaction of [PdCl2(cod)] (cod = 1,5-cyclooctadiene) with the ligand in a 1:1 molar ratio in dichloromethane can yield the corresponding [PdCl2(ligand)] complex. lookchem.com The resulting complexes can often be isolated as crystalline solids suitable for further characterization.
In a related complex, dichlorido-(N-isopropyl-N-(pyridin-2-ylmethyl)propan-2-amine-κN,N′)palladium(II), the palladium(II) center adopts a distorted square planar geometry. researchgate.net The coordination sphere consists of the two nitrogen atoms from the bidentate ligand and two chloride ligands. researchgate.netresearchgate.net The bite angle of the chelating ligand, N(pyridine)-Pd-N(amine), is a key parameter and is typically around 80-82°, which is characteristic of a five-membered chelate ring. lookchem.com This distortion from the ideal 90° angle in a perfect square planar geometry is a consequence of the geometric constraints of the bidentate ligand.
The bond lengths between the palladium atom and the donor nitrogen atoms also provide insight into the nature of the coordination. The Pd-N(pyridine) bond length is often slightly different from the Pd-N(amine) bond length, reflecting the different electronic nature of the two nitrogen donors. The steric bulk of the isopropyl group can also influence the planarity of the coordination sphere and the disposition of the chloride ligands.
A summary of crystallographic data for a representative palladium(II) complex is presented in the table below.
| Parameter | Value |
| Chemical Formula | C12H20Cl2N2Pd |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 16.2780(2) |
| b (Å) | 6.97160(10) |
| c (Å) | 13.07070(10) |
| β (°) | 102.780(1) |
| Volume (ų) | 1446.56(3) |
| Z | 4 |
| Data for dichlorido-(N-isopropyl-N-(pyridin-2-ylmethyl)propan-2-amine-κN,N′)palladium(II) researchgate.net |
Copper(II) Complexes with this compound Analogues
The coordination chemistry of this compound and its analogues with copper(II) has been a subject of significant research interest. These ligands, typically acting as bidentate N,N' donors, form stable complexes with copper(II) ions, leading to a variety of structural motifs with interesting spectroscopic and magnetic properties.
Synthesis of Copper-N-(pyridin-2-ylmethyl)propan-2-amine Related Complexes
The synthesis of copper(II) complexes with N-(pyridin-2-ylmethyl)amine analogues is generally achieved through the direct reaction of a copper(II) salt, most commonly copper(II) chloride dihydrate ([CuCl₂·2H₂O]), with the respective ligand in a suitable solvent like methanol. researchgate.netresearchgate.net The stoichiometry of the reactants and the specific substituents on the amine ligand can influence the final structure of the complex, which can be mononuclear, dinuclear, or polynuclear. researchgate.net
For instance, the reaction of [CuCl₂·2H₂O] with N-(pyridin-2-ylmethyl)aniline and its derivatives has been shown to yield a range of complexes. researchgate.net Depending on the substituents, the products can vary from a polynuclear chain [CuLaCl₂]n, a dinuclear chloro-bridged species [CuLb(μ-Cl)Cl]₂, to a mononuclear complex [CuLcCl₂]. researchgate.net In the dinuclear and polynuclear structures, the copper centers are typically five-coordinated with a distorted square pyramidal geometry, connected by bridging chloride ions. researchgate.netresearchgate.net The distance between the copper centers in these bridged complexes is an important structural parameter, with reported distances being 3.915(1) Å in a polymeric complex and 3.928(1) Å in a dimeric complex. researchgate.net
A related analogue, 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol, reacts with copper(II) nitrate (B79036) to form the complex [Cu(NO₃)₂(C₁₀H₁₆N₂O)]. nih.gov In this mononuclear compound, the copper(II) ion exhibits a distorted square-pyramidal geometry. The equatorial plane is occupied by the two nitrogen atoms and the hydroxyl oxygen atom of the ligand, along with one oxygen from a nitrate anion. The axial position is occupied by an oxygen atom from the second nitrate anion. nih.gov
The general synthetic approach involves dissolving the copper(II) salt in an alcohol, heating the solution, and then slowly adding the ligand. mdpi.com Crystalline products can often be obtained by slow evaporation of the solvent at room temperature. mdpi.com
Table 1: Synthesis and Structural Data of Selected Copper(II) Complexes with N-(pyridin-2-ylmethyl)amine Analogues
| Ligand (Analogue) | Copper Salt | Resulting Complex | Nuclearity | Coordination Geometry | Cu···Cu' Distance (Å) | Reference |
| N-(pyridin-2-ylmethyl)aniline (La) | [CuCl₂·2H₂O] | [CuLaCl₂]n | Polynuclear | Distorted Square Pyramidal | 3.915(1) | researchgate.net |
| N-(pyridin-2-ylmethyl)-2,4,6-trimethylaniline (Lb) | [CuCl₂·2H₂O] | [CuLb(μ-Cl)Cl]₂ | Dinuclear | Distorted Square Pyramidal | 3.928(1) | researchgate.net |
| N-(pyridin-2-ylmethyl)-2,6-diisopropylaniline (Lc) | [CuCl₂·2H₂O] | [CuLcCl₂] | Mononuclear | Distorted Square Planar | N/A | researchgate.net |
| N-(pyridin-2-ylmethyl)amines (LB-LE) | [CuCl₂·2H₂O] | [LnCu(μ-Cl)Cl]₂ | Dinuclear | Distorted Square Pyramidal | 3.3238(6) - 3.593(2) | researchgate.net |
| 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol | Cu(NO₃)₂ | [Cu(NO₃)₂(C₁₀H₁₆N₂O)] | Mononuclear | Distorted Square Pyramidal | N/A | nih.gov |
Spectroscopic and Magnetic Characterization of Copper Complexes
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic structure and coordination environment of the paramagnetic Cu(II) ion. mdpi.com The symmetry patterns of the EPR spectra can help to distinguish between different geometries such as axial, rhombic, or inverse axial, providing support for the structures determined by X-ray diffraction. mdpi.com
Magnetic susceptibility measurements provide insight into the magnetic interactions between copper centers in polynuclear complexes. researchgate.netresearchgate.net Dimeric copper(II) complexes with chloro-bridges, such as those formed with N-(pyridin-2-ylmethyl)amine derivatives, can exhibit either ferromagnetic or antiferromagnetic coupling depending on the specific geometry and the nature of the bridging ligands. researchgate.net For instance, a one-dimensional chain complex involving 2-aminomethyl-pyridine and bridging chlorine atoms was analyzed using the Bonner-Fisher model, indicating weak magnetic interactions. researchgate.net
Manganese(II) Complexes and Biomimetic Systems Utilizing this compound Derivatives
Derivatives of this compound serve as versatile ligands in the development of manganese(II) complexes, particularly in the field of biomimetic chemistry, where they are used to model the active sites of metalloenzymes. rsc.org
Design of Manganese-N-(pyridin-2-ylmethyl)propan-2-amine Derived Biomimetic Ligands
The design of biomimetic ligands often aims to replicate the coordination environment of a metal ion in a protein's active site. rsc.org A notable example is the design of ligands that mimic the 2-His-1-carboxylate facial triad (B1167595) found in the active site of manganese-dependent dioxygenase (MndD). rsc.org This structural motif, which involves coordination by two histidine residues and one glutamate (B1630785) or aspartate residue, is crucial for the enzyme's catalytic function. rsc.org
To model this, researchers have synthesized ligands incorporating pyridinyl and/or imidazolyl groups to simulate the histidine coordination and have explored the use of carboxylate groups from other molecules in the coordination sphere. Ligands such as N,N′-bis((pyridin-2-yl)methyl)prop-2-yn-1-amine (L¹) and N-((1-methyl-1H-imidazol-2-yl)methyl)-N-(pyridin-2-ylmethyl)prop-2-yn-1-amine (L²) are examples of such designed systems. rsc.org These ligands not only mimic the key coordination features but also include functional groups, like an alkyne side function, that allow for further "click chemistry" reactions to graft the complexes onto solid supports. rsc.org
The synthesis of these complex ligands can be a multi-step process. For example, the ligand L² was synthesized by first reacting 2-picolylamine with 1-methyl-2-imidazolecarboxaldehyde, followed by reduction with sodium borohydride (B1222165) to create the secondary amine backbone, N-(1-methyl-1H-imidazol-2-ylmethyl)pyrid-2-ylmethylamine. rsc.org
Structural and Functional Mimicry of Metalloenzymes (e.g., MndD)
The manganese(II) complexes formed with these biomimetic ligands provide valuable models for understanding the structure and function of metalloenzymes like MndD. rsc.org The synthetic analogues synthesized with ligands L¹ and L² crystallize as dinuclear manganese(II) complexes, with a general formula of [Mn₂(μ-X)₂X₂L₂], where X can be a halide (Cl⁻, Br⁻) or a pseudohalide (N₃⁻). rsc.org
These dinuclear structures feature two manganese(II) ions bridged by two X⁻ anions. rsc.org Magnetic characterization of these complexes reveals weak magnetic exchange interactions between the two high-spin Mn(II) centers through the bridges. rsc.org The strength and nature of this interaction (ferromagnetic or antiferromagnetic) are dependent on the bridging anion, with the J constant (based on the Hamiltonian H = -J·SMn1·SMn2) ranging from -0.059 to +5.30 cm⁻¹. rsc.org The study of these model systems has led to new magneto-structural correlations for bis(μ₁-X) bridged Mn(II) complexes. rsc.org For example, the complex with two μ-Br bridges was found to be weakly ferromagnetic, while the analogous μ-Cl bridged complex is weakly antiferromagnetic. rsc.org
Such studies on synthetic models are crucial for elucidating the mechanisms of biological catalysts and for developing new catalysts for chemical transformations. nih.gov
Table 2: Magnetic Properties of Biomimetic Dinuclear Manganese(II) Complexes
| Complex Formula | Ligand | Bridge (X) | J (cm⁻¹) | Magnetic Behavior | Reference |
| [Mn₂(μ-Cl)₂Cl₂(L¹)₂] | L¹ | Cl⁻ | -0.059 | Weakly Antiferromagnetic | rsc.org |
| [Mn₂(μ-Br)₂Br₂(L¹)₂] | L¹ | Br⁻ | +5.30 | Weakly Ferromagnetic | rsc.org |
| [Mn₂(μ-N₃)₂(N₃)₂(L¹)₂] | L¹ | N₃⁻ | - | - | rsc.org |
| [Mn₂(μ-N₃)₂(N₃)₂(L²)₂] | L² | N₃⁻ | - | - | rsc.org |
| L¹ = N,N′-bis((pyridin-2-yl)methyl)prop-2-yn-1-amine | |||||
| L² = N-((1-methyl-1H-imidazol-2-yl)methyl)-N-(pyridin-2-ylmethyl)prop-2-yn-1-amine |
Coordination with Other Transition Metals
The versatility of this compound and its related structures allows for coordination with a wide array of transition metals beyond copper and manganese. The pyridine and amine nitrogen atoms provide effective donor sites for complexation.
Research on the chelating hydroxylamine (B1172632) ligand N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine, an analogue, has demonstrated the formation of stable complexes with chromium(III), nickel(II), and cadmium(II). nih.gov The coordination mode can vary; for instance, it coordinates in a side-on fashion to chromium, while it binds through the nitrogen atom to nickel and cadmium. nih.gov
Furthermore, the ligand itself can be susceptible to metal-mediated redox reactions. nih.gov When exposed to cobalt(II) nitrate, vanadium(III) chloride, or iron(III) chloride, the N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine ligand is reduced to form the corresponding amine, N,N-bis(2-{pyrid-2-ylethyl})amine. nih.gov In the case of the cobalt reaction, the newly formed amine ligand then chelates to the metal to form [N,N-bis(2-{pyrid-2-ylethyl})amine]dinitrocobalt(II). nih.gov
General studies on mixed-ligand complexes show that pyridine derivatives are widely used as chelating ligands in inorganic and organometallic chemistry. nih.govwikipedia.org For example, complexes with the general formula [M(DPPP)(APY)(H₂O)Cl₂]·xH₂O have been prepared, where M can be Ni(II), Cu(II), Mn(II), or Fe(II), DPPP is 1,3-bis(diphenylphosphino)propane, and APY is 2-aminopyridine. nih.gov In these complexes, the pyridine derivative coordinates to the metal ion through its nitrogen atom. nih.gov
The coordination chemistry of transition metals with pyridine-containing ligands is extensive, leading to various geometries, including tetrahedral and octahedral complexes, depending on the metal ion and reaction conditions. wikipedia.org
Advanced Spectroscopic and Structural Characterization of N Pyridin 2 Ylmethyl Propan 2 Amine and Its Metal Complexes
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a compound in the solid state. While the crystal structure for the free ligand N-(pyridin-2-ylmethyl)propan-2-amine is not available in the reviewed literature, analysis of its metal complexes and structurally similar compounds provides significant insight into its probable molecular and supramolecular characteristics.
The coordination of this compound and its derivatives to metal centers dictates the resulting complex's geometry. For instance, a related tertiary amine ligand, N-isopropyl-N-(pyridin-2-ylmethyl)propan-2-amine, forms a complex with palladium(II) chloride, [PdCl₂(C₁₂H₂₀N₂)]. researchgate.net In this complex, the ligand coordinates to the palladium center in a bidentate fashion through the pyridine (B92270) nitrogen and the amine nitrogen, forming a stable chelate ring. The geometry around the Pd(II) ion in such complexes is typically square planar. researchgate.net
In a similar fashion, copper(II) complexes with related polyamine ligands containing pyridine and amine groups have been shown to form distorted square-pyramidal coordination geometries. nih.gov The ligand's pyridine and amine nitrogens typically occupy two positions in the equatorial plane of the metal center. nih.gov The flexibility of the ethylamine (B1201723) backbone allows the ligand to adopt a conformation that minimizes steric strain upon chelation.
The study of related compounds, such as N-(Pyridin-2-ylmethyl)pyridin-2-amine, reveals that the molecule can crystallize with multiple, crystallographically independent molecules in the asymmetric unit, which have slightly different conformations. nih.govresearchgate.netnih.gov This highlights the conformational flexibility of the pyridin-2-ylmethylamine framework. The supramolecular architecture of these complexes is often directed by the formation of extensive networks through intermolecular forces. nih.gov
Table 1: Crystallographic Data for a Related Palladium(II) Complex
| Parameter | Value |
| Chemical Formula | C₁₂H₂₀N₂PdCl₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.2780(2) |
| b (Å) | 6.97160(10) |
| c (Å) | 13.07070(10) |
| β (°) | 102.780(1) |
| Volume (ų) | 1446.56(3) |
| Z | 4 |
| Temperature (K) | 291 |
| Source: researchgate.net |
Intermolecular interactions are crucial in stabilizing the crystal packing of this compound and its derivatives. harvard.edu The secondary amine (N-H) group is a key functional group, acting as a hydrogen bond donor. harvard.edu
C-H···π Interactions: Weak C-H···π interactions also play a significant role in the supramolecular assembly. nih.gov These interactions occur between C-H bonds (from either the alkyl chain or the pyridine ring) and the π-system of the aromatic pyridine ring of a neighboring molecule. researchgate.net
π–π Interactions: In metal complexes, face-to-face π–π stacking between the pyridine rings of adjacent molecules can further stabilize the structure, contributing to the formation of a strong supramolecular network. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution. uobasrah.edu.iq The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. researchgate.net
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of non-equivalent proton. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.6 ppm), with the proton at the 6-position being the most deshielded due to its proximity to the nitrogen atom. ipb.pt The methylene (B1212753) (-CH₂-) protons would likely appear as a singlet around δ 3.8-4.0 ppm. The isopropyl group would show a septet for the methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons. The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the proton data. The pyridine ring carbons would resonate in the aromatic region (δ 120-160 ppm), with the carbon adjacent to the nitrogen (C2) and the carbon at the linkage point being distinct. ipb.pt The aliphatic carbons of the methylene bridge and the isopropyl group would appear in the upfield region (δ 20-60 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-6 | ~8.5 (d) | ~158 |
| Pyridine H-3, H-4, H-5 | ~7.2 - 7.8 (m) | ~122 - 149 |
| Methylene (-CH₂-) | ~3.9 (s) | ~55 |
| Isopropyl-CH | ~2.8 (septet) | ~48 |
| Isopropyl-CH₃ | ~1.1 (d) | ~23 |
| Amine N-H | Variable (broad s) | - |
| Predicted values are based on general principles and data from structurally similar compounds. |
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint for the functional groups present.
N-H Stretch: A characteristic medium-to-weak absorption band for the secondary amine N-H stretch is expected in the region of 3300-3500 cm⁻¹.
C-H Stretches: Aliphatic C-H stretching from the methylene and isopropyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyridine ring would be observed just above 3000 cm⁻¹.
C=N and C=C Stretches: Strong absorptions between 1400 and 1600 cm⁻¹ are characteristic of the pyridine ring C=C and C=N stretching vibrations. ikm.org.my
N-H Bend: The N-H bending vibration typically appears around 1500-1600 cm⁻¹. ikm.org.my
These vibrational bands can shift upon coordination to a metal ion, providing evidence of complex formation.
Table 3: Key Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Weak-Medium |
| Aromatic C-H Stretch | 3010 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2970 | Medium-Strong |
| Pyridine Ring (C=C, C=N) | 1400 - 1610 | Strong |
| N-H Bend | 1500 - 1600 | Medium |
| C-N Stretch | 1020 - 1250 | Medium |
| Source: General spectroscopic principles and data from related compounds. ikm.org.my |
Electronic Spectroscopy (UV-Visible) and Chiroptical Studies
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. This compound is expected to exhibit absorption bands in the UV region. These absorptions are typically attributed to π→π* and n→π* electronic transitions associated with the pyridine ring. ikm.org.mynih.gov For example, related pyridine-containing compounds show absorption maxima around 220-230 nm (π→π) and 270-280 nm (n→π). ikm.org.my Upon complexation with a metal ion, these bands may shift (either bathochromically or hypsochromically) and new bands, such as d-d transitions or charge-transfer bands, may appear in the visible region. researchgate.net
While this compound itself is achiral, its metal complexes have significant potential in chiroptical studies. Research on the structurally related tris(2-pyridylmethyl)amine (B178826) (TPMA) ligand shows that its metal complexes can act as probes for chirality. unipd.itresearchgate.net When these complexes interact with a chiral analyte, such as an amino acid, an amplification of the electronic circular dichroism (CD) signal can be observed. unipd.itresearchgate.netnih.gov This suggests that metal complexes of this compound could similarly be employed in the development of chiroptical sensors.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and structural information based on the fragmentation pattern of the ionized molecule. For this compound (Molecular Weight: 150.23 g/mol ), the molecular ion peak [M]⁺• would be observed at m/z 150.
The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org
Loss of an Isopropyl Radical: Cleavage of the N-C(isopropyl) bond would result in the loss of an isopropyl radical (•CH(CH₃)₂), leading to a fragment ion [C₅H₄NCH₂NH]⁺ at m/z 107.
Formation of the Pyridylmethyl Cation: The most characteristic fragmentation is often the cleavage of the bond between the methylene carbon and the pyridine ring, which after rearrangement can lead to the stable tropylium-like pyridylmethyl cation [C₅H₄NCH₂]⁺ at m/z 92.
Loss of a Methyl Radical: α-cleavage can also occur within the isopropyl group, leading to the loss of a methyl radical (•CH₃) to form the [C₅H₄NCH₂NHCHCH₃]⁺ ion at m/z 135.
Base Peak: For many primary and secondary amines, the base peak results from α-cleavage. docbrown.info For this compound, the fragment at m/z 92 is a likely candidate for a major peak.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
| 150 | [C₉H₁₄N₂]⁺• (Molecular Ion) | - |
| 135 | [C₈H₁₁N₂]⁺ | •CH₃ |
| 107 | [C₆H₇N₂]⁺ | •C₃H₇ |
| 92 | [C₆H₆N]⁺ | •C₃H₈N |
| Source: Based on general fragmentation patterns of amines. libretexts.orglibretexts.org |
Computational and Theoretical Investigations of N Pyridin 2 Ylmethyl Propan 2 Amine and Its Complexes
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and reactivity of molecules like N-(pyridin-2-ylmethyl)propan-2-amine. These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution.
Key Areas of Investigation:
Geometric Optimization: DFT methods, such as B3LYP with a basis set like 6-311G(d,p), would be used to determine the most stable three-dimensional conformation of the molecule. researchgate.net This involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state.
Electronic Properties: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) is critical. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.
Reactivity Descriptors: Global reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, would be calculated to predict the reactive behavior of the molecule and its potential coordination sites (the pyridine (B92270) nitrogen and the secondary amine nitrogen).
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electrophilic (positive) and nucleophilic (negative) regions. This is instrumental in predicting sites for intermolecular interactions, including coordination to metal ions.
Table 5.1: Hypothetical DFT-Calculated Properties for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |
| N(pyridine) Mulliken Charge | -0.6 e | Predicts a primary site for metal coordination |
| N(amine) Mulliken Charge | -0.5 e | Predicts a secondary site for metal coordination |
Note: The data in this table is illustrative and not based on published results for this specific compound.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its complexes over time. These simulations provide a detailed picture of conformational flexibility and interactions with the surrounding environment, such as a solvent or a biological receptor.
Key Areas of Investigation:
Conformational Sampling: MD simulations can explore the potential energy surface of the ligand, identifying different low-energy conformations and the transitions between them. This is particularly important for understanding the flexibility of the ethylamine (B1201723) bridge connecting the pyridine ring and the isopropyl group.
Solvation Effects: By simulating the ligand in a solvent box (e.g., water), researchers can analyze how solvent molecules arrange around the ligand and influence its conformation through hydrogen bonding and other non-covalent interactions.
Ligand Binding Affinity Predictions and Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This is followed by scoring functions or more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the binding affinity.
Key Areas of Investigation:
Binding Mode Prediction: Docking simulations would place this compound into the active site of a target protein. The results would reveal the most likely binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-receptor complex. nih.gov
Binding Free Energy Calculation: Following docking, methods like MM/GBSA or MM/PBSA could be used to calculate the free energy of binding. This provides a quantitative estimate of the ligand's affinity for the target, which is crucial in contexts like drug discovery. nih.gov
Virtual Screening: If used as a fragment in a drug discovery campaign, this compound could be docked against a library of potential targets to identify proteins with which it interacts favorably.
Table 5.3: Hypothetical Docking Results for this compound with a Target Kinase
| Parameter | Hypothetical Value | Significance |
| Docking Score | -8.2 kcal/mol | Predicts favorable binding |
| Hydrogen Bonds | 2 (with hinge region residues) | Identifies key stabilizing interactions |
| Hydrophobic Interactions | Pyridine ring with hydrophobic pocket | Shows engagement with non-polar residues |
| Predicted Ki | 500 nM | Estimates the inhibition constant |
Note: The data in this table is illustrative and not based on published results for this specific compound.
Simulation of Spectroscopic Properties
Computational methods can simulate various types of spectra, which serves as a powerful tool for interpreting experimental data and confirming molecular structures.
Key Areas of Investigation:
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. researchgate.net By comparing the simulated spectrum with experimental FT-IR and Raman data, researchers can assign specific peaks to the vibrational modes of the molecule, such as the C=N stretching of the pyridine ring or N-H bending of the amine.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted shifts are invaluable for assigning signals in experimental NMR spectra.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis). This allows for the prediction of the wavelengths of maximum absorption (λmax) and the assignment of these absorptions to specific electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Mechanistic Studies of Complex Formation and Catalytic Pathways
For metal complexes of this compound, theoretical calculations are essential for elucidating the mechanisms of their formation and their potential catalytic activity.
Key Areas of Investigation:
Reaction Pathways: Computational modeling can map out the energy profile of a reaction, including the formation of the metal-ligand complex. This involves identifying the structures and energies of reactants, transition states, intermediates, and products.
Transition State Analysis: By locating the transition state structures along a reaction coordinate, chemists can calculate the activation energy barrier. This information is key to understanding the reaction kinetics and predicting how changes to the ligand or metal will affect the reaction rate.
Catalytic Cycles: If a complex is catalytically active, computational studies can be used to model the entire catalytic cycle. This would involve tracking the substrate binding, chemical transformation, and product release steps, providing a detailed, atom-level understanding of how the catalyst functions. For example, studies on related palladium complexes have explored their mechanistic behavior in polymerization reactions. researchgate.net
Catalytic Applications of N Pyridin 2 Ylmethyl Propan 2 Amine Metal Complexes
Palladium-Catalyzed Cross-Coupling Reactions Utilizing N-(pyridin-2-ylmethyl)propan-2-amine Ligands
Palladium complexes are paramount in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. While this compound is a potential ligand for such transformations, the available research literature tends to focus on derivatives and analogues.
Application in Suzuki-Miyaura Coupling Catalysis
The Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for creating biaryl compounds, often employs palladium catalysts supported by nitrogen-containing ligands. While direct studies specifying this compound are not prominent, research on closely related structures underscores the potential of this ligand class. For instance, palladium complexes of phosphine-substituted imidazo[1,5-a]pyridine (B1214698) ligands, which can be synthesized from 2-aminomethylpyridine, have been evaluated in sterically hindered Suzuki-Miyaura cross-coupling reactions. researchgate.net Similarly, the palladium-catalyzed coupling of pyridyl-2-boronic esters with aryl halides has been successfully achieved using phosphine (B1218219) oxide ligands, providing an efficient route to 2-pyridyl-containing biaryl molecules. nih.gov These examples highlight the utility of the pyridyl-methylamine framework in facilitating palladium-catalyzed transformations. researchgate.netnih.gov
Other Palladium-Catalyzed Transformations
Beyond Suzuki-Miyaura coupling, the broader family of pyridinylmethylamine ligands engages in various palladium-catalyzed reactions. The development of catalysts for C-N cross-coupling, in particular, has benefited from ligands that can stabilize the palladium center and facilitate the reaction under milder conditions. mit.edu Research into palladium-catalyzed cross-coupling has shown that (2-pyridyl)allyldimethylsilanes can act as effective pyridyl transfer reagents when reacted with aryl iodides. nih.gov Furthermore, palladium catalysis has been used for the decarbonylative coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. rsc.org The design of multidentate ligands for applications such as the Heck reaction or Buchwald-Hartwig amination often incorporates pyridyl-amine chelating units to enhance catalyst stability and activity. nih.gov
Copper-Catalyzed Reactions Employing this compound Analogues
Copper catalysts offer a cost-effective and environmentally benign alternative to palladium for certain coupling and oxidation reactions. Analogues of this compound are effective in this context.
Catalysis in Chemiluminescence Reactions
Based on the available research, the application of copper complexes with this compound or its direct analogues in the catalysis of chemiluminescence reactions is not a widely documented area of study.
Oxidative Catalysis
In the realm of oxidative catalysis, copper complexes featuring pyridine-based ligands have demonstrated significant efficacy. A notable application is the aerobic oxidative dehydrogenation of primary amines to nitriles. nih.gov In these systems, a copper(I) source, often in combination with a pyridine-based ligand, catalyzes the oxidation using molecular oxygen as a green oxidant. nih.gov While a range of substituted pyridine (B92270) ligands are effective, the electronic and steric properties of the ligand play a crucial role in the reaction's efficiency. Studies have shown that monodentate pyridine ligands often outperform bidentate or tridentate ligands in certain oxidative processes, possibly due to the flexibility of the resulting copper complex. nih.gov An efficient copper-catalyzed method for synthesizing pyridine derivatives involves the reaction of aromatic methylamines with ketones, showcasing C-N bond cleavage and subsequent fragment assembly. nih.gov
Table 1: Effect of Various Pyridine-Based Ligands (Analogues) on Copper-Catalyzed Aerobic Oxidation of 4-Chlorobenzylamine (B54526) Reaction conditions: 4-chlorobenzylamine (1 mmol), CuI (5 mol %), Ligand (10 mol %), in 1,4-dioxane (B91453) (5 mL) at 100 °C under an oxygen atmosphere for 2 h. Data sourced from a study on ligand-accelerated copper-catalyzed aerobic oxidative dehydrogenation. nih.gov
| Entry | Ligand | Yield (%) |
| 1 | Pyridine | 78 |
| 2 | 4-Aminopyridine | 95 |
| 3 | 4-(Dimethylamino)pyridine (DMAP) | 99 |
| 4 | 4-Methoxypyridine | 71 |
| 5 | 2,2'-Bipyridine | 53 |
| 6 | 1,10-Phenanthroline | 56 |
Manganese-Catalyzed Processes with Biomimetic this compound Derivatives
Manganese is an earth-abundant metal with a rich redox chemistry that is exploited in various catalytic oxidation processes, often inspired by biological systems. Research into manganese-based catalysts has revealed interesting behavior for ligands structurally related to this compound.
Studies on the manganese-catalyzed oxidation of alkenes and alcohols with hydrogen peroxide have shown that ligands incorporating pyridin-2-yl moieties can unexpectedly decompose under reaction conditions. nih.gov It was discovered that these complex pyridyl-containing ligands degrade in situ to form pyridine-2-carboxylic acid. This decomposition product, in combination with the manganese source, is the true catalytically active species responsible for the oxidation. nih.gov This finding is crucial for understanding the mechanism of so-called "biomimetic" manganese catalysts, where the initial ligand may only be a precursor to a simpler, highly active catalyst. nih.gov Other research has explored the biomimetic oxidation of picolines using manganese(III) tetraaryl porphyrins as catalysts to understand N-oxide formation and C-hydroxylation, fundamental reactions in biological systems. jetir.org
Dioxygenase Mimicry in Catalysis
A significant area of investigation for metal complexes with ligands analogous to this compound is in the field of biomimetic catalysis, particularly in mimicking the function of catechol dioxygenase enzymes. nih.gov These enzymes are vital in the biodegradation of aromatic molecules by catalyzing the oxidative cleavage of catechol and its derivatives. Researchers have synthesized iron complexes with tridentate 3N donor ligands, such as N-alkyl-substituted bis(pyrid-2-ylmethyl)amine, which are structurally related to this compound, to model the active site of these enzymes. acs.orgnih.gov
Iron(III) complexes with these linear tridentate 3N ligands have been shown to catalyze the cleavage of catechols, such as 3,5-di-tert-butylcatechol (B55391) (H₂DBC), in the presence of molecular oxygen. acs.orgnih.gov The coordination geometry of the iron center, particularly the facial coordination of the tridentate ligand, is a key factor in promoting this catalytic activity. This facial coordination leaves coordination sites available for the binding of both the catechol substrate and dioxygen, which is essential for the oxidative cleavage to occur. acs.orgnih.gov
The nature of the N-alkyl substituent on the amine nitrogen of the ligand has a profound impact on the catalytic activity and selectivity of the model complexes. nih.gov By systematically varying the N-alkyl group, researchers have been able to modulate the Lewis acidity of the iron(III) center and the steric environment around it. nih.gov This, in turn, influences the regioselectivity of the catechol ring cleavage, leading to either intradiol (cleavage between the two hydroxyl-bearing carbons) or extradiol (cleavage adjacent to one of the hydroxyl groups) products. nih.gov For instance, studies on a series of iron(III) complexes with N-alkyl-substituted bis(pyrid-2-ylmethyl)amine ligands demonstrated that the steric bulk of the alkyl group controls the product distribution. nih.gov Specifically, increasing the steric hindrance with bulkier alkyl groups like iso-propyl and cyclohexyl was found to enhance the proportion of extradiol cleavage products in dichloromethane (B109758). nih.gov
The catalytic outcomes are also sensitive to the solvent used for the reaction, which can affect the reaction rate and the stability of the catalytic species. nih.gov The investigation into these synthetic mimics provides valuable insights into the mechanism of native catechol dioxygenases and paves the way for the development of efficient catalysts for aromatic compound degradation. nih.gov
Table 1: Influence of N-Alkyl Substituent on the Catalytic Cleavage of 3,5-di-tert-butylcatechol (H₂DBC) by [Fe(L)Cl₃] Complexes in Dichloromethane
| Ligand (L) | N-Alkyl Group | Extradiol Products (%) | Intradiol Products (%) | Extradiol/Intradiol Ratio (E/I) |
| L1 | H | - | - | - |
| L2 | Methyl | - | - | - |
| L3 | n-Propyl | 46 | - | - |
| L4 | iso-Butyl | 58 | - | - |
| L5 | iso-Propyl | 68 | - | - |
| L6 | Cyclohexyl | 65 | - | - |
| L7 | tert-Butyl | - | - | - |
| Data derived from studies on analogous N-alkyl-substituted bis(pyrid-2-ylmethyl)amine ligands. nih.gov The specific yields for intradiol products and for ligands L1, L2, and L7 under these conditions were not detailed in the same manner. |
Exploration of this compound Complexes as Organocatalysts
The exploration of metal complexes of this compound as organocatalysts represents a novel and currently underexplored area of research. Organocatalysis traditionally refers to the use of small, metal-free organic molecules to accelerate chemical reactions. The concept of using a metal complex as an organocatalyst is unconventional, as the catalytic activity would likely stem from the metallic center acting as a Lewis acid or from a cooperative effect between the metal and the ligand framework.
To date, a thorough review of scientific literature reveals a lack of specific studies focusing on this compound complexes being explicitly designed or tested as organocatalysts. Research on this and structurally similar ligands has predominantly focused on their role in coordination chemistry and catalysis where the metal center is the primary active site, such as in polymerization, oxidation, and biomimetic reactions.
Future research could potentially investigate the catalytic activity of the protonated form of the this compound ligand itself as a metal-free organocatalyst, or explore unique catalytic functionalities of its metal complexes that might fall under a broader definition of organocatalysis, such as in reactions where the ligand actively participates in the catalytic cycle beyond simple coordination. However, at present, there is no established body of research on this specific topic.
Advanced Functional Materials and Sensor Applications of N Pyridin 2 Ylmethyl Propan 2 Amine Derivatives
Chromotropic Properties of Metal Complexes with N-(pyridin-2-ylmethyl)propan-2-amine Analogues
Chromotropism, the phenomenon where a substance changes color in response to an external stimulus, is a key feature of many coordination complexes. For analogues of this compound, complexation with transition metals, particularly copper(II), gives rise to materials that exhibit dramatic color changes in response to solvents, pH, and temperature. These properties are rooted in the d-d electronic transitions of the metal center, which are highly sensitive to the geometry and nature of the coordinating ligands.
Solvatochromism refers to the change in a substance's color when dissolved in different solvents. This effect is particularly pronounced in copper(II) complexes of ligands analogous to this compound. Research on a mixed-chelate copper(II) complex containing a 2-((diisopropylaminoethylamino)methyl)pyridine ligand—a structural analogue—demonstrates this phenomenon clearly. The complex, [Cu(L)(acac)(ClO₄)], exhibits positive solvatochromism, where the color of the solution changes depending on the coordinating ability of the solvent. researchgate.net
The visible absorption spectra of such complexes typically show a single, broad d-d transition band. The position of this band's maximum wavelength (λmax) shifts to a lower energy (a bathochromic or red shift) as the donor strength of the solvent increases. researchgate.net This shift is attributed to the interaction of solvent molecules with the copper(II) center, often at the weakly-bound axial positions of the coordination sphere. researchgate.net A statistical analysis of the spectral data across various solvents revealed that the Gutmann donor number (DN), a measure of a solvent's Lewis basicity, is the most influential parameter governing this solvatochromic shift. researchgate.netglpbio.com This indicates that solvents with higher donor numbers interact more strongly with the metal center, altering the ligand field and thus the energy of the d-d transition. researchgate.net
The solvatochromic behavior of a representative copper(II) complex analogue is detailed in the table below, showing a clear correlation between the solvent's donor number and the absorption maximum.
Table 1: Solvatochromic Data for a Copper(II) Complex Analogue in Various Solvents Data adapted from studies on analogous copper(II) diamine-pyridine complexes.
| Solvent | Donor Number (DN) | Absorption Maximum (λmax) (nm) |
|---|---|---|
| Nitromethane | 2.7 | 590 |
| Acetonitrile | 14.1 | 605 |
| Acetone | 17.0 | 610 |
| Tetrahydrofuran | 20.0 | 625 |
| Dimethylformamide (DMF) | 26.6 | 640 |
| Dimethyl sulfoxide (B87167) (DMSO) | 29.8 | 648 |
Halochromism, or pH-induced color change, is another significant property of these complexes. Metal complexes that can exist in different protonated or deprotonated states can function as effective pH sensors. Studies on a copper(II) complex with 3-((pyridin-2-ylmethyl)amino)propanamide, a ligand featuring the same core pyridin-2-ylmethylamine structure, have shown distinct, reversible halochromic behavior. This complex demonstrates significant spectral changes across a broad pH range from 1.3 to 12.1, making it a potential candidate for pH-induced optical switching.
The mechanism involves the protonation and deprotonation of the ligand's functional groups, particularly the amide group in this analogue. These changes in protonation state alter the coordination environment of the copper(II) ion, leading to a visible color change. For instance, a rearrangement from a copper-oxygen bond to a copper-nitrogen bond can occur as the pH shifts from acidic to alkaline, causing a dramatic change in the electronic absorption spectrum. This reversible process allows the complex to act as a pH-driven "off-on-off" absorption switch.
Table 2: Halochromic (pH-Dependent) Absorption Data for a Copper(II) Complex Analogue Data conceptualized from findings on analogous copper(II) pyridine-amide complexes.
| pH | Dominant Species | Absorption Maximum (λmax) (nm) | Observed Color |
|---|---|---|---|
| < 2.0 | Protonated Ligand Complex | 610 | Blue |
| 4.0 - 8.0 | Neutral Complex | 580 | Blue-Violet |
Thermochromism is a reversible change in color with a change in temperature. While specific thermochromic data for complexes of this compound are not widely documented, the phenomenon is well-established for structurally related copper(II) complexes, such as those with N,N-diethylethylenediamine. nih.govrsc.org These materials often undergo a distinct color change at a specific transition temperature. mdpi.com
This change is typically caused by a temperature-induced modification of the copper(II) ion's coordination geometry. For example, a complex might exist in a square planar or tetragonally distorted octahedral geometry at room temperature, and upon heating, transform into a distorted tetrahedral geometry. This geometric shift alters the d-orbital splitting, thus changing the energy of the d-d transition and the observed color. In one studied case of a bis(2,2-dimethylpropane-1,3-diamine)copper(II) dinitrate complex, a first-order phase transition at 142 °C causes a color change from blue-violet to blue. mdpi.com This transition is associated with a weakening of the ligand field, which can be triggered by the dynamic disorder of the chelate rings at higher temperatures. mdpi.com Luminescence thermochromism has also been observed in binuclear copper(I) complexes, where the relative intensity of two distinct emission bands changes with temperature, leading to a high-contrast color variation. bldpharm.com
Development of Chemical Sensors and Probes
The ability of this compound and its analogues to form stable complexes with specific ions makes them excellent building blocks for chemical sensors. By incorporating a signal-generating unit (e.g., a fluorophore) into the ligand structure, researchers can design probes that signal the presence of a target analyte through a change in color (colorimetric) or fluorescence (fluorometric).
The development of sensors for anions is a significant area of research due to their importance in biological and environmental systems. While anion sensing with this compound itself is not extensively reported, derivatives containing the pyridin-2-ylmethylamine framework can be designed for this purpose. A common strategy involves creating a metal complex where the anion can interact with the metal center or the ligand, leading to a detectable signal.
For example, a fluorescent "turn-off" sensor for the azide (B81097) ion (N₃⁻) was developed using a zinc complex containing a different pyridine-based ligand. In this system, the zinc complex is initially fluorescent. Upon introduction of azide, it preferentially coordinates to the zinc center, displacing the fluorescent ligand and causing a quenching of the fluorescence signal. This "displacement approach" provides a selective mechanism for detection. Such a sensor demonstrated high selectivity for azide over other common anions like chloride, bromide, and nitrate (B79036). The detection limit for azide in that system was found to be in the micromolar range, highlighting its sensitivity.
The pyridine (B92270) and amine nitrogen atoms in this compound analogues provide a classic bidentate chelation site ideal for binding transition metal ions. This has been exploited to create highly selective and sensitive fluorescent sensors for various metal cations. mdpi.com Pyridine-based fluorescent chemosensors have been successfully developed for detecting toxic heavy metal ions such as Cu²⁺, Pb²⁺, and Hg²⁺, as well as biologically important ions like Zn²⁺. researchgate.netmdpi.comnih.govtandfonline.com
A representative example is a novel pyridine-based receptor designed for the selective detection of copper(II) ions. researchgate.netnih.gov Upon the addition of Cu²⁺, the sensor exhibits a dramatic color change from colorless to yellow and a significant enhancement of its fluorescence emission, a "turn-on" response. researchgate.netnih.gov This is often attributed to a chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion rigidifies the sensor molecule, reducing non-radiative decay pathways and increasing fluorescence quantum yield.
Binding studies for such a sensor confirmed a 1:1 stoichiometry between the sensor and the Cu²⁺ ion. The sensor displayed high selectivity for Cu²⁺ over a range of other metal ions, including Pb²⁺, Zn²⁺, Fe³⁺, and Ni²⁺. researchgate.net The detection limit was calculated to be in the micromolar range (e.g., 0.25 μM), demonstrating its potential for trace metal detection in environmental or biological samples. nih.gov
Table 3: Performance of a Representative Pyridine-Based Fluorescent Sensor for Cu²⁺ Data based on findings for analogous pyridine-based chemosensors. nih.gov
| Parameter | Value |
|---|---|
| Analyte | Copper(II) ion (Cu²⁺) |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (Turn-On) |
| Binding Stoichiometry (Sensor:Cu²⁺) | 1:1 |
| Detection Limit | 0.25 µM |
| Response Time | < 1 minute |
Immobilization of this compound Complexes on Solid Supports
Design of Linker-Functionalized Ligands for Surface Attachment
Information on the specific design and synthesis of linker-functionalized this compound for the purpose of immobilization on solid supports is not available in the reviewed literature. General methodologies for functionalizing pyridylamine ligands often involve introducing reactive groups such as silanes, carboxylic acids, or amines that can be used for grafting onto supports like silica (B1680970) or polymers. However, no specific examples or data tables pertaining to this compound could be found.
Applications in Heterogeneous Catalysis and Advanced Material Science
Due to the absence of studies on the successful immobilization of this compound complexes, there is no available information or research data on their applications in heterogeneous catalysis or advanced material science. While the broader class of immobilized pyridylamine complexes is known to be active in various catalytic reactions, the performance and specific applications of immobilized this compound remain an unexplored area of research based on the available information.
Emerging Research Frontiers and Future Directions for N Pyridin 2 Ylmethyl Propan 2 Amine
Design of Novel N-(pyridin-2-ylmethyl)propan-2-amine-Based Ligand Architectures
The foundational structure of this compound, featuring both a pyridine (B92270) nitrogen atom and a secondary amine, makes it an excellent candidate for development as a bidentate ligand in coordination chemistry. nih.gov The lone pair of electrons on the sp2-hybridized nitrogen of the pyridine ring and the secondary amine can coordinate with a wide array of metal ions. nih.govnih.gov Future research is focused on creating sophisticated ligand architectures by modifying this basic scaffold to tune its steric and electronic properties for specific catalytic or material applications.
The design of new ligands can involve several strategies, such as substituting the pyridine ring or altering the alkyl group on the amine. For instance, introducing electron-donating or electron-withdrawing groups onto the pyridine ring can modulate the electron density at the nitrogen atom, thereby affecting the strength of the metal-ligand bond. scilit.com Similarly, modifying the isopropyl group on the amine can introduce steric hindrance, influencing the geometry and stability of the resulting metal complexes. The crystal structure of the related compound, N-(pyridin-2-ylmethyl)pyridin-2-amine, reveals how the two pyridine rings are oriented, providing insights into the potential coordination geometries. nih.govresearchgate.net Palladium(II) complexes with similar pyridine-type ligands have been synthesized and studied, demonstrating the versatility of this class of compounds in forming stable coordination complexes. researchgate.net
| Modification Strategy | Targeted Region | Potential Effect on Ligand Properties | Example from Related Compounds |
|---|---|---|---|
| Substitution on Pyridine Ring | Positions 3, 4, 5, or 6 of the pyridine ring | Alters electronic properties (pKa), influences metal-ligand bond strength, and introduces new functional sites. | Zinc(II) complexes with pyridine-2,6-dicarboxylic acid show specific coordination via nitrogen and oxygen atoms. academie-sciences.fr |
| Variation of Amine Substituent | Isopropyl group on the secondary amine | Modifies steric bulk, affecting the coordination geometry and stability of the metal complex. | Different alkyl chains on pyridinium (B92312) salts influence antimicrobial activity, which is related to molecular hydrophobicity and structure. mdpi.com |
| Incorporation into Macrocycles | Linking multiple this compound units | Creates pre-organized cavities for selective metal ion binding, enhancing stability and selectivity. | Complexes with terpyridine ligands demonstrate multidentate coordination, preserving their geometry in solution. academie-sciences.fr |
| Chiral Modifications | Introducing a chiral center on the alkyl chain | Development of ligands for asymmetric catalysis. | N-(2-pyridylmethyl)-L-histidine functionalized nanoparticles act as efficient catalysts in stereoselective reactions. sharif.edu |
Exploration of Broader Biological Applications and Related Scaffolds (excluding specific dosage/toxicity)
The pyridine nucleus is a "privileged structure" in medicinal chemistry, found in numerous natural products and FDA-approved drugs due to its ability to improve water solubility and participate in biological interactions. nih.govnih.gov Derivatives of pyridine and related amines exhibit a vast range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. nih.govnih.govnih.gov This suggests that this compound is a promising scaffold for the development of new therapeutic agents.
Research is expanding to screen this compound and its derivatives against a wider array of biological targets. The combination of the pyridine ring and the amine linker provides a specific geometry that can interact with proteins and enzymes. For example, a related compound, 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine, was identified as a potent inhibitor of the IKur potassium channel, which is a target for atrial fibrillation. nih.gov Furthermore, patents have been filed for pyridin-2-yl-methylamine derivatives for potential use as antidepressants and analgesics, highlighting the neurological potential of this scaffold. google.com The antimicrobial activity of pyridine derivatives is a particularly active area of research, driven by the increasing threat of antibiotic resistance. nih.govmdpi.comresearchgate.net Studies have shown that N-alkylated pyridine-based salts and other derivatives can exhibit significant activity against various bacterial and fungal strains. nih.govresearchgate.net
| Scaffold/Derivative Class | Biological Activity Investigated | Key Structural Features | Reference |
|---|---|---|---|
| N-alkylated Pyridine Salts | Antibacterial, Antibiofilm | Quaternary ammonium (B1175870) group, length of the alkyl chain. | nih.govmdpi.com |
| Phenylquinazoline with N-(pyridin-2-ylmethyl)amine | IKur Inhibitor (Cardiovascular) | Quinazoline core with pyridylmethylamine side chain. | nih.gov |
| Pyridin-2-yl-methylamine Derivatives | Antidepressant, Analgesic | Substituted pyridine and phenyl rings. | google.com |
| Thienopyridine Derivatives | Antimicrobial (Bacteria and Fungi) | Fused thiophene (B33073) and pyridine rings. | researchgate.net |
| 2-(Pyridin-2-yl) Pyrimidine Derivatives | Anti-fibrotic | Pyrimidine ring attached to a pyridine ring. | nih.gov |
Integration into Hybrid Materials and Nanotechnology for Enhanced Functionality
The chelating ability of the this compound structure makes it an ideal functional group for integration into hybrid materials and nanoparticles. semanticscholar.org By anchoring this moiety onto the surface of materials like silica (B1680970), iron oxide, or polymers, researchers can create "smart" materials with enhanced functionality for applications in catalysis, sensing, and targeted delivery. nih.gov
Functionalized magnetic nanoparticles are a prominent area of investigation. For example, Fe₃O₄ nanoparticles functionalized with pyridine-2,6-diamine have been developed as a novel sorbent for the pre-concentration and determination of heavy metal ions like lead and cadmium. nih.gov In another study, Fe₃O₄ magnetic nanoparticles functionalized with N-(2-pyridylmethyl)-L-histidine, a structurally similar ligand, were shown to be an efficient and recyclable catalyst for multicomponent organic reactions. sharif.edu The pyridine and amine groups can covalently bind to the nanoparticle surface, often via a silane (B1218182) linker, creating a stable hybrid material. semanticscholar.org This approach allows for the magnetic recovery of catalysts, contributing to more sustainable chemical processes. semanticscholar.org Beyond catalysis, pyridyl disulfide-functionalized nanoparticles have been synthesized for the purpose of conjugating thiol-containing biomolecules, such as peptides or proteins, to the nanoparticle surface for biomedical applications. epfl.ch
| Nanomaterial Core | Functionalizing Ligand | Key Functionality | Application | Reference |
|---|---|---|---|---|
| Fe₃O₄ (Iron Oxide) | Pyridine-2,6-diamine | Sorbent for Metal Ions | Environmental remediation (removal of lead and cadmium). | nih.gov |
| Fe₃O₄ (Iron Oxide) | N-(2-pyridylmethyl)-L-histidine | Recyclable Catalyst | Catalysis of Mannich-type reactions. | sharif.edu |
| Fe₃O₄ coated with Silica | Aminopyridine | Recyclable Catalyst | Catalysis for chromene synthesis. | semanticscholar.org |
| Poly(propylene sulfide) | Pyridyl disulfide | Thiol-reactive surface | Bioconjugation of proteins and peptides. | epfl.ch |
Development of Advanced Computational Methodologies for Predictive Design
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound and its derivatives, advanced computational methodologies like Density Functional Theory (DFT) and molecular docking are being employed for predictive design. niscair.res.inresearchgate.net These methods allow researchers to investigate the electronic structure, geometry, and reactivity of these compounds before committing to laborious and expensive laboratory synthesis.
DFT calculations can be used to determine properties such as HOMO-LUMO energy gaps, which provide insight into the electronic transitions and reactivity of the molecule. academie-sciences.frniscair.res.in This is crucial for designing ligands with specific electronic properties for catalysis or for understanding the absorption spectra of new materials. researchgate.net Computational studies can also predict the N-O bond dissociation energies in related pyridine N-oxides, offering insights into their stability and reactivity. mdpi.com Furthermore, molecular docking simulations are used to predict how these molecules might bind to the active site of a biological target, such as an enzyme or receptor. niscair.res.inresearchgate.net By calculating binding affinities and visualizing interactions like hydrogen bonds, scientists can prioritize which derivatives are most likely to be biologically active, significantly streamlining the drug discovery process. researchgate.netacs.org These in silico methods are also used to predict physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which are critical for developing drug-like candidates. acs.orgjneonatalsurg.com
| Computational Method | Predicted Properties | Purpose in Research and Development | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO-LUMO), vibrational frequencies, reaction energies. | Understanding stability, reactivity, and spectroscopic properties; guiding ligand design. | researchgate.netacademie-sciences.frniscair.res.in |
| Molecular Docking | Binding affinity, binding pose, intermolecular interactions (e.g., hydrogen bonds). | Predicting biological activity; identifying potential drug candidates. | niscair.res.inresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Electronic transition energies, UV-Vis spectra. | Interpreting experimental spectra and designing molecules with specific optical properties. | researchgate.net |
| pKa Prediction Models | Acid dissociation constant (pKa). | Predicting behavior in solution and optimizing properties for biological systems. | researchgate.net |
| ADMET Profiling | Absorption, distribution, metabolism, excretion, and toxicity properties. | Assessing the drug-likeness and safety profile of potential therapeutic compounds. | acs.orgjneonatalsurg.com |
Investigation of Sustainable Synthesis and Catalytic Processes
In line with the principles of green chemistry, a major research frontier is the development of sustainable and environmentally benign methods for synthesizing this compound and its derivatives. rsc.orgsemanticscholar.org Traditional synthetic routes often involve harsh conditions, hazardous solvents, and multiple steps, leading to significant waste generation. Modern approaches focus on improving atom economy, reducing energy consumption, and using greener reagents and catalysts. rasayanjournal.co.innih.gov
Promising sustainable methods for the synthesis of pyridine-containing molecules include microwave-assisted organic synthesis (MAOS), multicomponent reactions (MCRs), and solvent-free reaction conditions. nih.govresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.gov MCRs are highly efficient as they combine three or more reactants in a single pot to form a complex product, minimizing the need for intermediate purification steps. rasayanjournal.co.in The development of solvent- and halide-free methods, such as the functionalization of pyridine N-oxides with dialkylcyanamides to form ureas, represents a significant advance in atom-economical synthesis. rsc.org Furthermore, the use of heterogeneous catalysts, particularly those based on functionalized magnetic nanoparticles as discussed previously, aligns with green chemistry principles by allowing for easy separation and reuse of the catalyst, thereby reducing waste and cost. sharif.edusemanticscholar.org
| Aspect | Conventional Methods | Sustainable (Green) Methods | Reference (Green Methods) |
|---|---|---|---|
| Energy Source | Conventional heating (reflux). | Microwave irradiation, ultrasonic irradiation. | nih.govnih.gov |
| Solvents | Often uses volatile organic compounds (VOCs). | Solvent-free conditions, water, or green solvents (e.g., ionic liquids). | rasayanjournal.co.inrsc.org |
| Reaction Type | Stepwise synthesis with isolation of intermediates. | One-pot multicomponent reactions (MCRs). | rasayanjournal.co.innih.gov |
| Catalyst | Often homogeneous, difficult to recover. | Heterogeneous, reusable catalysts (e.g., functionalized nanoparticles), biocatalysts. | sharif.edusemanticscholar.org |
| Atom Economy | Can be low due to protecting groups and multiple steps. | High, especially in MCRs and C-H functionalization reactions. | researchgate.netrsc.org |
Q & A
Q. What are the optimal synthetic routes for preparing N-(pyridin-2-ylmethyl)propan-2-amine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves a reductive amination between pyridine-2-carboxaldehyde and isopropylamine, followed by purification via column chromatography. Key steps include:
- Condensation : React pyridine-2-carboxaldehyde with isopropylamine in a polar solvent (e.g., methanol) under reflux (60–80°C) for 4–6 hours.
- Reduction : Use sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) to reduce the imine intermediate. Maintain pH ~6–7 to favor selective reduction .
- Optimization : Control temperature (<40°C during reduction) and stoichiometry (1:1.2 aldehyde:amine ratio) to minimize side products. Yield can exceed 70% with rigorous exclusion of moisture .
Q. How can the purity and structural identity of this compound be validated experimentally?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : NMR (DMSO-d₆) shows characteristic peaks: δ 8.47 (pyridyl H), 3.79 ppm (-CH₂- bridge), and 1.01 ppm (isopropyl CH₃) .
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 151.22 [M+H]⁺.
- HPLC : Reverse-phase HPLC with a C18 column (ACN:H₂O gradient) confirms >95% purity. Retention time (~8.2 min) should match standards .
Q. What are the key physicochemical properties of this compound relevant to its handling in laboratory settings?
- Methodological Answer : Critical properties include:
- Solubility : Miscible in polar solvents (water, ethanol) but poorly soluble in non-polar solvents (hexane).
- Stability : Stable under inert atmospheres but prone to oxidation in air; store at 2–8°C with desiccants.
- pKa : The pyridyl nitrogen has a pKa ~6.5, influencing protonation states in biological assays .
Advanced Research Questions
Q. How does this compound compare structurally and functionally to analogs like N-(pyridin-3-ylmethyl)propan-2-amine in metal coordination chemistry?
- Methodological Answer : A comparative analysis reveals:
| Property | N-(pyridin-2-ylmethyl) | N-(pyridin-3-ylmethyl) |
|---|---|---|
| Metal Binding Site | Pyridyl N at position 2 | Pyridyl N at position 3 |
| Coordination Strength | Stronger for Fe²⁺/Cu²⁺ | Prefers Zn²⁺/Mg²⁺ |
| Biological Activity | Higher CNS permeability | Enhanced antimicrobial effects |
Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:
- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify off-target effects.
- Batch Analysis : Compare HPLC and LC-MS data across studies to rule out synthetic byproducts (e.g., unreacted aldehyde).
- Cell Line Validation : Use isogenic cell lines to control for genetic variability in receptor expression .
Q. How can computational modeling predict the interaction of this compound with biological targets like serotonin receptors?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations:
- Docking : Use PDB structures (e.g., 5-HT₃ receptor, PDB ID: 6NP0) to identify binding poses. The pyridyl group forms π-π interactions with Trp183.
- Free Energy Calculations : MM/GBSA yields ΔG ~-8.2 kcal/mol, suggesting moderate affinity.
- Validation : Cross-check with radioligand displacement assays (IC₅₀ ~150 nM) .
Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound complexes?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL refinement:
- Crystal Growth : Slow evaporation from ethanol/water (3:1) yields suitable crystals.
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters. Typical R-factor < 0.05 for high-resolution (<1.0 Å) data .
Methodological Notes
- Synthesis Optimization : Consider microwave-assisted synthesis to reduce reaction time by 50% .
- Toxicity Screening : Follow OECD guidelines for in vitro cytotoxicity (e.g., MTT assay on HepG2 cells) .
- Data Reproducibility : Share raw NMR/MS files via repositories like Zenodo to enhance transparency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
